
1-(3-azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one, commonly referred to as “Azetidin-1-one”, is a compound that is widely used in scientific research and laboratory experiments. Azetidin-1-one is a member of the azetidinones family and is a five-membered cyclic azetidine derivative. This compound has a unique structure that allows it to be used in a variety of applications in scientific research. Azetidin-1-one is a versatile molecule that can be used for a number of purposes, including as a reagent for synthesis and as a model compound for studying biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial Applications
Azole derivatives, including imidazole, benzimidazole, triazole, and tetrazole, have been extensively studied for their antimicrobial properties. These compounds have shown potent activity against a wide range of bacteria and fungi. For instance, triazole and imidazole scaffolds have been identified as significant in designing antimicrobial compounds due to their efficacy, tolerability, and oral availability. The antimicrobial activity of these scaffolds has been attributed to their ability to disrupt the synthesis of necessary components in microbial cells, demonstrating their potential as antibiotic and antifungal agents (Emami et al., 2022).
Applications in Energetic Materials
High-nitrogen azine energetic materials, including azole-based compounds, have garnered attention in the field of energetic materials due to their high performance and low sensitivity. These materials are of particular interest for their applications in propellants, explosives, and gas generators. Azine energetic compounds have been shown to effectively improve the burning rate of propellants and reduce the sensitivity while enhancing the detonation performance of mixed explosives. This highlights the potential of azole derivatives, including tetrazoles, in the development of advanced energetic materials with broad application prospects (Yongjin & Shuhong, 2019).
Hybrid Compounds for Enhanced Efficacy
The hybridization of tetrazole with other pharmacophores has been explored to enhance the efficacy against drug-sensitive and drug-resistant pathogens. Some tetrazole hybrids have already been marketed for the treatment of acute bacterial skin infections, demonstrating the utility of tetrazole scaffolds in developing new antibacterial agents. This approach of creating hybrid compounds can potentially lead to the development of novel drugs with improved efficacy and reduced resistance (Gao et al., 2019).
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(tetrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N8O/c7-10-9-5-1-13(2-5)6(15)3-14-4-8-11-12-14/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFPNFKBNHNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NN=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



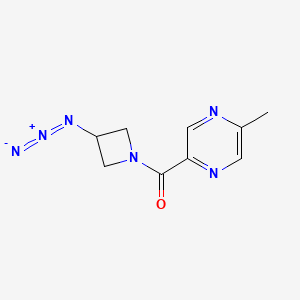

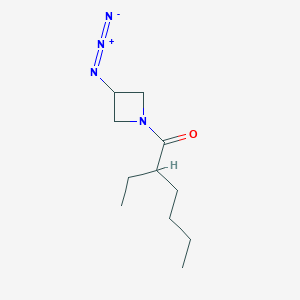

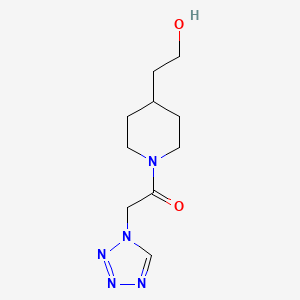
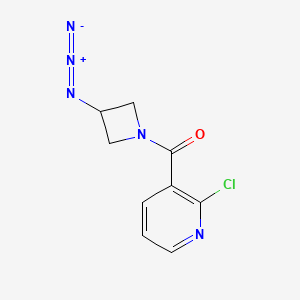

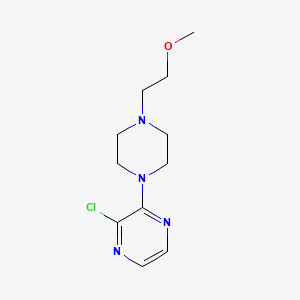
![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1476236.png)